molecular formula C6H6O8 B1601643 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione CAS No. 63183-44-8

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione

Cat. No. B1601643
CAS RN: 63183-44-8
M. Wt: 206.11 g/mol
InChI Key: GYOVGUVIMWSHSF-UHFFFAOYSA-N
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Description

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione is a chemical compound with the molecular formula C6H6O8 and a molecular weight of 206.11 . It is also known as rhodizonic acid dihydrate .


Synthesis Analysis

Anhydrous rhodizonic acid H2C6O6 is obtained by the fully reversible thermal dehydration of solid 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione, commonly known as rhodizonic acid dihydrate . Treatment of this compound with RbOH yields crystals of Rb2C6O6 .


Molecular Structure Analysis

The oxocarbon dianion C6O62−, which is obtained from the reaction of 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione with RbOH, is shown to possess a flat, benzene-type structure, with C–C bonds shorter than expected for a non-aromatic ketonic-type structure .


Chemical Reactions Analysis

The degradation of 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione by chlorine dioxide under conditions of industrial pulp bleaching generates rhodizonic acid (RhA) as a secondary chromophore . The reaction from DHBQ to RhA involves pentahydroxybenzene (PHB) as an intermediate .

Scientific Research Applications

Analytical Chemistry: Detection of Metal Ions

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione: is utilized in analytical chemistry for the detection of metal ions. Its derivative, rhodizonic acid, is particularly effective in chemical assays for barium, lead, and other metals . The compound forms colored complexes with certain metal ions, which can be quantitatively measured.

Forensic Science: Gunshot Residue Analysis

In forensic science, the sodium salt of rhodizonic acid, which can be derived from DTXSID40538817 , is used in tests to detect gunshot residue on a subject’s hands . This application is crucial for law enforcement and crime scene investigation.

Food Industry: Flavoring Agent Synthesis

The compound is an intermediate in the synthesis of carotenoids and flavoring agents. Its derivatives are important in the food industry for the development of new flavors and enhancement of food products’ sensory attributes .

Mechanism of Action

The strong resonance stabilization of the corresponding dianion and prominent keto-enol interconversions are typical features of this compound .

properties

IUPAC Name

2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O8/c7-1-2(8)4(10)6(13,14)5(11,12)3(1)9/h7-8,11-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOVGUVIMWSHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(C(C1=O)(O)O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538817
Record name 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione

CAS RN

63183-44-8
Record name 2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Reactant of Route 2
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Reactant of Route 3
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Reactant of Route 4
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Reactant of Route 5
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione
Reactant of Route 6
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione

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